![molecular formula C16H24N2O B4750775 N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4750775.png)
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide
Overview
Description
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BRL-15572, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have significant effects on the central nervous system. In
Scientific Research Applications
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide involves its selective binding to the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine and other neurotransmitters, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have significant effects on the central nervous system. In animal models, it has been shown to reduce anxiety and depression-like behaviors, increase locomotor activity, and improve cognitive function. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has also been found to modulate the release of dopamine and other neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor. This allows for more precise modulation of the reward and motivation pathways in the brain, which can be useful for studying the underlying mechanisms of addiction and other psychiatric disorders. However, one limitation of using N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide is its potential off-target effects, as it may also bind to other receptors in the brain.
Future Directions
There are several future directions for research on N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to modulate the reward and motivation pathways in the brain, which are thought to be involved in addiction. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide, as well as its potential off-target effects and limitations for lab experiments.
In conclusion, N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selective binding to the dopamine D3 receptor allows for more precise modulation of the reward and motivation pathways in the brain, which can be useful for studying addiction and other psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential off-target effects and limitations for lab experiments.
properties
IUPAC Name |
N-butan-2-yl-4-(pyrrolidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-13(2)17-16(19)15-8-6-14(7-9-15)12-18-10-4-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJBJINBMJQCFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(pyrrolidin-1-ylmethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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